3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by its oxabicycloheptene core, which is a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method starts with a Diels-Alder reaction between a furan derivative and an olefinic dienophile. This reaction forms the oxabicycloheptene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Shares the oxabicycloheptene core but lacks the phenylpropyl group.
7-Oxabicyclo[2.2.1]heptane derivatives: Similar bicyclic structure but different functional groups.
Uniqueness
3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the combination of its oxabicycloheptene core and the phenylpropyl and carbamoyl groups.
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-(3-phenylpropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19NO4/c19-16(18-10-4-7-11-5-2-1-3-6-11)14-12-8-9-13(22-12)15(14)17(20)21/h1-3,5-6,8-9,12-15H,4,7,10H2,(H,18,19)(H,20,21) |
InChI Key |
LNMLOULAJQASAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2C3C=CC(C2C(=O)O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.